molecular formula C18H23N3O2S B1391202 Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 892289-95-1

Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No. B1391202
M. Wt: 345.5 g/mol
InChI Key: VOIILZQYNUYFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate, also known as TBPT, is an organic compound that has recently been studied for its potential applications in scientific research. TBPT is a bicyclic molecule with a unique spirocyclic structure, and it has been found to possess a variety of interesting properties.

Scientific Research Applications

Novel Synthesis Routes

  • Spirocyclic Amide Derivatives Synthesis : A study by Srinivasan et al. (2012) developed a novel synthesis route for spirocyclic amide derivatives using tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate. This process involved oxidative cleavage followed by amine coupling and deprotection of Boc (Srinivasan, Narayana, Samshuddin, & Sarojini, 2012).

Biological Activity and Antiproliferative Effects

  • Epidermal Growth Factor Receptor Inhibitors : Fleita et al. (2013) designed and synthesized triazaspiro[4.5]dec-8-ene benzylidine derivatives containing a thiazolidinone ring system, which showed potential as epidermal growth factor receptor inhibitors. Compound 18 in their series demonstrated notable inhibitory and antiproliferative activities against the MCF-7 cell line (Fleita, Sakka, & Mohareb, 2013).

Chemical Characterization and Structural Analysis

  • Suzuki Coupling and Synthesis of Spirocyclic Derivative : Another study by Srinivasan et al. (2012) described the synthesis of a spirocyclic derivative through Suzuki coupling, which involved tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate (Srinivasan, Narayana, Samshuddin, & Sarojini, 2012).

Antimicrobial Activity

  • Synthesis for Antimicrobial Applications : Ghoneim and Mohamed (2013) conducted research on the synthesis of compounds from tert-butyl carbazate, which resulted in derivatives showing antimicrobial properties (Ghoneim & Mohamed, 2013).

Therapeutic Applications

  • Agonists for Human ORL1 Receptor : Röver et al. (2000) discovered compounds including triazaspiro[4.5]decan-4-ones that act as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, showing potential therapeutic applications (Röver, Adam, Cesura, Galley, Jenck, Monsma, Wichmann, & Dautzenberg, 2000).

NMR Spectroscopy and Structural Determination

  • Absolute Configuration Assignment via NMR : Jakubowska et al. (2013) utilized NMR spectroscopy to assign the absolute configurations of compounds including tert-butyl 2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, essential for understanding their chemical behavior (Jakubowska, Sowa, Żylewski, & Kulig, 2013).

properties

IUPAC Name

tert-butyl 3-phenyl-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-17(2,3)23-16(22)21-11-9-18(10-12-21)19-14(15(24)20-18)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIILZQYNUYFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
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Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
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Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
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Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 5
Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 6
Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

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